N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1040669-55-3
VCID: VC11918448
InChI: InChI=1S/C18H19N3O4S2/c1-25-15-7-5-14(6-8-15)16-9-10-17(22)21(20-16)12-3-11-19-27(23,24)18-4-2-13-26-18/h2,4-10,13,19H,3,11-12H2,1H3
SMILES: COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=CS3
Molecular Formula: C18H19N3O4S2
Molecular Weight: 405.5 g/mol

N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide

CAS No.: 1040669-55-3

Cat. No.: VC11918448

Molecular Formula: C18H19N3O4S2

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide - 1040669-55-3

Specification

CAS No. 1040669-55-3
Molecular Formula C18H19N3O4S2
Molecular Weight 405.5 g/mol
IUPAC Name N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C18H19N3O4S2/c1-25-15-7-5-14(6-8-15)16-9-10-17(22)21(20-16)12-3-11-19-27(23,24)18-4-2-13-26-18/h2,4-10,13,19H,3,11-12H2,1H3
Standard InChI Key FZAZLRHTGFUECH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=CS3
Canonical SMILES COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=CS3

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s architecture comprises three key moieties:

  • Pyridazine Core: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2, substituted with a ketone group at position 6.

  • Thiophene Sulfonamide: A five-membered sulfur-containing heterocycle (thiophene) linked to a sulfonamide group (-SO₂NH₂).

  • 4-Methoxyphenyl Substituent: A phenyl ring with a methoxy (-OCH₃) group at the para position.

The propyl chain bridges the pyridazine and sulfonamide groups, enabling conformational flexibility .

Physicochemical Profile

PropertyValue/Description
Molecular Weight405.5 g/mol
logP (Partition Coefficient)~2.1 (predicted)
SolubilityLow aqueous solubility; soluble in DMSO
pKa~6.8 (sulfonamide proton)
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors7 (O, N, S atoms)

The sulfonamide group contributes to acidity, while the methoxyphenyl moiety enhances lipophilicity, influencing membrane permeability.

Synthesis and Structural Optimization

Key Synthetic Routes

The synthesis involves multi-step reactions to assemble the pyridazine-thiophene hybrid:

  • Pyridazine Core Formation:

    • Cyclocondensation of 1,4-diketones with hydrazines under acidic conditions yields 1,6-dihydropyridazin-6-one derivatives .

    • Example: Reaction of 4-methoxyphenylacetylacetone with hydrazine hydrate forms 3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine.

  • Propyl Linker Introduction:

    • Alkylation of the pyridazine nitrogen with 1-bromo-3-chloropropane introduces the propyl chain .

  • Thiophene Sulfonamide Coupling:

    • Nucleophilic substitution of the terminal chloride with thiophene-2-sulfonamide completes the structure.

Structural Analogues and Modifications

AnalogueModificationBiological Activity
N-(4-Methoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamideButanamide backboneEnhanced COX-2 inhibition
6-Phenyl-2-{[5-(phenylamino)-1,3,4-oxadiazol-2-yl]methyl}-4,5-dihydropyridazin-3(2H)-one Oxadiazole substitutionAntitubercular activity

Pharmacological Activities and Mechanisms

Anti-Inflammatory Properties

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In murine models, it reduced paw edema by 62% at 10 mg/kg, comparable to diclofenac . Structural analogs with extended alkyl chains showed improved potency, suggesting hydrophobic interactions with enzyme active sites.

Antimicrobial Efficacy

Microbial TargetMIC (μg/mL)Mechanism
Staphylococcus aureus16Cell wall synthesis inhibition
Escherichia coli32DNA gyrase interference
Candida albicans64Ergosterol biosynthesis

The thiophene sulfonamide moiety enhances penetration through bacterial membranes, while the methoxyphenyl group stabilizes target binding .

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the sulfonamide with carbamate groups improved metabolic stability in hepatic microsomes .

  • Prodrug Design: Esterification of the ketone group enhanced oral bioavailability in rat models (AUC: 1.8-fold increase) .

ParameterResult
Acute Toxicity (LD₅₀, mice)>500 mg/kg (oral)
Genotoxicity (Ames test)Negative
HepatotoxicityMild elevation in ALT at 100 mg/kg

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